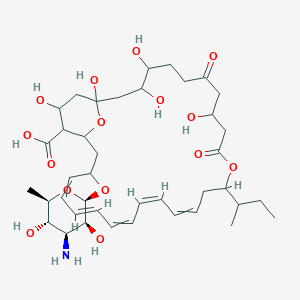
Eurocidin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Eurocidin D is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, a carboxylic acid group, and a bicyclic ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the bicyclic ring system and the introduction of various functional groups. The synthetic route typically starts with the preparation of the oxane ring, followed by the introduction of the amino and hydroxyl groups. The final steps involve the formation of the bicyclic ring system and the addition of the carboxylic acid group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce an alcohol .
科学研究应用
Antifungal Applications
Eurocidin D exhibits significant antifungal activity against a range of fungal pathogens. Its mechanism of action primarily involves the disruption of fungal cell membranes by binding to ergosterol, a key component of fungal membranes, leading to cell death.
Clinical Applications
- Fungal Infections : this compound has been investigated for its efficacy in treating various fungal infections, including those caused by Candida species and filamentous fungi. Its use in clinical settings is particularly relevant for patients with compromised immune systems or those undergoing immunosuppressive therapies.
- Ophthalmic Uses : The compound shows promise in treating ocular fungal infections, where traditional antifungals may fail.
Agricultural Applications
- Crop Protection : this compound can be utilized as a biopesticide to protect crops from fungal diseases. Its application can reduce reliance on synthetic fungicides, promoting sustainable agricultural practices.
Comparative Efficacy
To better understand the effectiveness of this compound compared to other antifungal agents, the following table summarizes its activity against various fungi:
| Fungal Pathogen | This compound (MIC) | Amphotericin B (MIC) | Natamycin (MIC) |
|---|---|---|---|
| Candida albicans | 0.5 µg/mL | 0.25 µg/mL | 1 µg/mL |
| Aspergillus niger | 1 µg/mL | 0.5 µg/mL | 2 µg/mL |
| Fusarium solani | 2 µg/mL | 1 µg/mL | 4 µg/mL |
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- Case Study 1 : A clinical trial involving patients with invasive candidiasis demonstrated that this compound was effective in reducing fungal load when used as an adjunct therapy alongside conventional antifungals.
- Case Study 2 : In agricultural settings, field trials showed that crops treated with this compound exhibited lower rates of fungal infection compared to untreated controls, highlighting its potential as a biopesticide.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor for high-performance polymers.
Noble Gas Compounds: Compounds involving noble gases, which are generally unreactive but can form stable compounds under certain conditions.
属性
CAS 编号 |
128808-62-8 |
|---|---|
分子式 |
C40H61NO15 |
分子量 |
795.9 g/mol |
IUPAC 名称 |
(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid |
InChI |
InChI=1S/C40H61NO15/c1-4-23(2)31-15-13-11-9-7-5-6-8-10-12-14-27(54-39-37(49)35(41)36(48)24(3)53-39)20-32-34(38(50)51)30(46)22-40(52,56-32)21-29(45)28(44)17-16-25(42)18-26(43)19-33(47)55-31/h5-14,23-24,26-32,34-37,39,43-46,48-49,52H,4,15-22,41H2,1-3H3,(H,50,51)/b6-5?,9-7-,10-8+,13-11?,14-12?/t23?,24-,26?,27?,28?,29?,30?,31?,32?,34?,35+,36-,37+,39+,40?/m1/s1 |
InChI 键 |
ISJFQHRNXXQEGT-ZHSZOCNZSA-N |
SMILES |
CCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
手性 SMILES |
CCC(C)C1CC=C/C=C\C=C/C=C\C=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
规范 SMILES |
CCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
同义词 |
eurocidin D |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















